Cas no 677-25-8 (Ethenesulfonyl fluoride)

Ethenesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- Ethenesulfonyl fluoride
- ESF Vinyl sulfonyl fluoride
- ETHYLENESULFONYL FLUORIDE
- ethylenesulphonyl fluoride
- ESF
- Vinyl sulfonyl fluoride
- UNII-FK3AZ38DKJ
- Vinylsulfonylfluoride
- FK3AZ38DKJ
- DTXSID7073226
- 677-25-8
- NS00041940
- BYPHZHGVWNKAFC-UHFFFAOYSA-N
- vinylsulfonyl fluoride
- CS-0197774
- Ethenesulfonylfluoride
- SY041139
- V0143
- C2H3FO2S
- AKOS000122495
- J-521352
- EN300-07504
- Ethenesulfonyl fluoride, 95%
- EINECS 211-640-7
- SCHEMBL331339
- MFCD00051388
- BS-12661
- DTXCID1044984
-
- MDL: MFCD00051388
- インチ: InChI=1S/C2H3FO2S/c1-2-6(3,4)5/h2H,1H2
- InChIKey: BYPHZHGVWNKAFC-UHFFFAOYSA-N
- SMILES: C=CS(=O)(=O)F
計算された属性
- 精确分子量: 193.95200
- 同位素质量: 109.98377867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 6
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 42.5Ų
じっけんとくせい
- 密度みつど: 1.328 g/mL at 25 °C
- フラッシュポイント: Fahrenheit: 104 ° f
Celsius: 40 ° c - Refractive Index: n20/D 1.385
- PSA: 85.04000
- LogP: 1.74660
Ethenesulfonyl fluoride Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H226-H301 + H311 + H331-H314-H335-H341
- Warning Statement: P261-P280-P301+P310-P305+P351+P338-P310
- 危険物輸送番号:UN 2920 3(8) / PGII
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-34-68
- セキュリティの説明: 26-36/37/39-45
-
危険物標識:
Ethenesulfonyl fluoride 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Ethenesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03962-250mg |
Ethenesulfonyl fluoride |
677-25-8 | 250mg |
¥428.0 | 2021-09-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E923541-1g |
Ethenesulfonyl fluoride |
677-25-8 | 95% | 1g |
¥666.00 | 2022-01-11 | |
TRC | B124990-5mg |
Ethenesulfonyl Fluoride |
677-25-8 | 5mg |
$ 65.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1241133-5g |
Ethenesulfonyl fluoride |
677-25-8 | 95% | 5g |
$995 | 2023-05-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | V0143-1G |
Ethenesulfonyl Fluoride |
677-25-8 | >98.0%(GC) | 1g |
¥1040.00 | 2024-04-16 | |
Aaron | AR006KPU-250mg |
Ethenesulfonyl fluoride |
677-25-8 | 97% | 250mg |
$69.00 | 2025-01-23 | |
Aaron | AR006KPU-1g |
Ethenesulfonyl fluoride |
677-25-8 | 97% | 1g |
$188.00 | 2025-01-23 | |
abcr | AB521953-5g |
Ethenesulfonyl fluoride, 95%; . |
677-25-8 | 95% | 5g |
€581.50 | 2024-07-21 | |
abcr | AB521953-250mg |
Ethenesulfonyl fluoride, 95%; . |
677-25-8 | 95% | 250mg |
€133.00 | 2024-07-21 | |
A2B Chem LLC | AD05686-250mg |
Ethenesulfonyl fluoride |
677-25-8 | 95% | 250mg |
$68.00 | 2024-04-19 |
Ethenesulfonyl fluoride 関連文献
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Fu-Sheng He,Yuqing Li,Jie Wu Org. Chem. Front. 2022 9 5299
-
Truong Giang Luu,Hee-Kwon Kim RSC Adv. 2023 13 14412
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Jing Liu,Shi-Meng Wang,Hua-Li Qin Org. Biomol. Chem. 2020 18 4019
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Nicole Ziegenbalg,Lada Elbinger,Ulrich S. Schubert,Johannes C. Brendel Polym. Chem. 2022 13 5019
-
Ying Jiang,Wan-Yin Fang,K. P. Rakesh,Hua-Li Qin Org. Chem. Front. 2020 7 1696
-
Chen Li,Yujie Zheng,K. P. Rakesh,Hua-Li Qin Chem. Commun. 2020 56 8075
-
A. S. Barrow,C. J. Smedley,Q. Zheng,S. Li,J. Dong,J. E. Moses Chem. Soc. Rev. 2019 48 4731
-
Zai-Wei Zhang,K. P. Rakesh,Jing Liu,Hua-Li Qin,Haolin Tang Org. Biomol. Chem. 2021 19 6021
-
Sanjeeva Kumar Arupula,Santosh K. Gudimella,Soumitra Guin,Shaikh M. Mobin,Sampak Samanta Org. Biomol. Chem. 2019 17 3451
-
Soumitra Guin,Debashis Majee,Sampak Samanta Chem. Commun. 2021 57 9010
Ethenesulfonyl fluorideに関する追加情報
Introduction to Ethenesulfonyl fluoride (CAS No. 677-25-8)
Ethenesulfonyl fluoride, with the chemical formula C₂H₂FO₃S, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 677-25-8, identifies it as a unique and versatile chemical entity with broad applications. This compound is particularly valued for its role in the synthesis of various sulfonyl-containing derivatives, which are crucial in the development of pharmaceuticals and agrochemicals.
The molecular structure of Ethenesulfonyl fluoride consists of an ethylene backbone substituted with a sulfonyl group and a fluorine atom. This configuration imparts unique reactivity, making it an excellent intermediate in organic synthesis. The presence of the fluorine atom enhances the electrophilicity of the sulfonyl group, facilitating its participation in nucleophilic substitution reactions. These reactions are fundamental in constructing complex molecular frameworks, which are often required in drug design and material science.
In recent years, Ethenesulfonyl fluoride has garnered attention for its applications in medicinal chemistry. Researchers have leveraged its reactivity to develop novel sulfonamide-based drugs, which exhibit promising biological activities. Sulfonamides are a class of heterocyclic compounds known for their antimicrobial, anti-inflammatory, and antiviral properties. The introduction of fluorine into these molecules often enhances their metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of Ethenesulfonyl fluoride is its utility in cross-coupling reactions. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for creating complex organic molecules. For instance, Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl groups into sulfonylfluoride derivatives, expanding their structural diversity. Such modifications have led to the discovery of new drug candidates with improved pharmacokinetic profiles.
The pharmaceutical industry has also explored the use of Ethenesulfonyl fluoride in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including viral replication and inflammation. Inhibiting these enzymes can lead to therapeutic benefits, making them attractive targets for drug development. Sulfonylfluoride-based inhibitors have shown efficacy in preclinical studies, highlighting the compound's potential as a pharmacophore.
Beyond pharmaceuticals, Ethenesulfonyl fluoride finds applications in materials science. Its ability to participate in polymerization reactions makes it valuable for developing advanced materials with tailored properties. For example, sulfonylfluoride derivatives have been incorporated into polymeric matrices to enhance their thermal stability and chemical resistance. These materials are particularly useful in high-performance applications where durability and functionality are paramount.
The synthesis of Ethenesulfonyl fluoride typically involves fluorination reactions on ethylene sulfone precursors. These reactions require careful control of reaction conditions to ensure high yields and purity. Advances in catalytic systems have improved the efficiency of these processes, making large-scale production more feasible. The availability of high-purity starting materials is crucial for downstream applications, particularly in pharmaceutical manufacturing.
In conclusion, Ethenesulfonyl fluoride (CAS No. 677-25-8) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as an intermediate in organic synthesis, particularly in the development of sulfonamide-based drugs and advanced materials, underscores its importance. As research continues to uncover new applications for this compound, its relevance is expected to grow further, driving innovation in both academia and industry.
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